molecular formula C13H9ClN4O4S B2608961 N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-52-3

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2608961
CAS RN: 497072-52-3
M. Wt: 352.75
InChI Key: YPOJGZDNWDDIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9ClN4O4S and its molecular weight is 352.75. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides demonstrated antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).

Anticancer Applications

Research has also explored the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Specific compounds have shown promising anticancer activity against various cancer cell lines, suggesting their relevance in the design of novel anticancer drugs. For instance, a study evaluated novel derivatives for their antimicrobial and anticancer activities, demonstrating that certain compounds were more potent than standard drugs against specific cancer cell lines, highlighting their therapeutic potential (Verma & Verma, 2022).

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug. This suggests their utility in developing new anti-inflammatory therapies (Tozkoparan et al., 1999).

Applications in Organic Fluorescence

The fluorescence properties of certain thiazolo[3,2-a]pyrimidine derivatives have been investigated, revealing that organic fluorophores derived from this class can serve as the primary fluorescence origins in carbon dots with high fluorescence quantum yields. This finding opens avenues for their application in bioimaging and sensing technologies (Shi et al., 2016).

Synthetic Methodologies

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized using various synthetic routes, demonstrating their versatility in organic synthesis. The structural elucidation of these compounds via X-ray crystallography and NMR spectroscopy has further contributed to the understanding of their chemical properties and potential applications in medicinal chemistry and materials science (Kulakov et al., 2009).

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOJGZDNWDDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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